molecular formula C15H18N4O B2910619 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide CAS No. 1203238-29-2

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide

Cat. No.: B2910619
CAS No.: 1203238-29-2
M. Wt: 270.336
InChI Key: OFULKKBARKEBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a phenylacetamide moiety linked to a 6-methylpyridazine ring through an ethylenediamine-like chain, a structural motif present in compounds with documented biological activity . The primary research applications for this compound are anticipated in the field of Central Nervous System (CNS) drug discovery. Pyridazine derivatives have been extensively studied for their potential antidepressant properties . For instance, structurally related compounds have demonstrated potent activity in validated behavioral models such as the forced swim test (FST) and tail suspension test (TST), which are standard for assessing antidepressant efficacy . The mechanism of action for such compounds is often linked to the inhibition of monoamine oxidase A (MAO-A), a key enzyme that metabolizes monoamine neurotransmitters like serotonin and norepinephrine . Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, which is a well-established therapeutic strategy for treating depression . The inclusion of the phenylacetamide group is a common feature in various pharmacologically active molecules, further supporting its potential for interaction with biological targets . Researchers can utilize this chemical as a valuable building block or reference standard in the design and synthesis of novel bioactive molecules. It also serves as a key intermediate for exploring structure-activity relationships (SAR) to optimize potency and selectivity for specific neurological targets. Please Note: This product is intended for research and manufacturing applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-7-8-14(19-18-12)16-9-10-17-15(20)11-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFULKKBARKEBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide typically involves the reaction of 6-methylpyridazine with an appropriate amine and phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

a. Benzothiazole-Based Analogues
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1, Compound 12) replace the pyridazine ring with a benzothiazole scaffold. Key differences include:

  • Electronic Effects : The trifluoromethyl group on benzothiazole provides strong electron-withdrawing properties, enhancing metabolic stability compared to the methyl group on pyridazine .
  • Synthetic Challenges : Microwave-assisted synthesis of benzothiazole derivatives yields only 19% (e.g., Compound 13), suggesting higher complexity compared to pyridazine analogues .

b. Piperidine/Thiomorpholine Derivatives Compounds such as N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (Multicomponent Reactions, Compound 3m) feature saturated nitrogenous rings instead of pyridazine. These structures exhibit:

  • Flexibility : Piperidine/thiomorpholine groups may improve membrane permeability due to reduced steric hindrance.
  • Pharmacokinetic Profiles: Tertiary amines (e.g., diethylaminoethyl in N-[2-(diethylamino)ethyl]-2-phenylacetamide) increase basicity, enhancing solubility in acidic environments .

Functional Group Variations on the Phenyl Ring

a. Methoxy/Trimethoxy Substitutions
Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Compound 11) introduce methoxy groups on the phenyl ring. These modifications:

  • Enhance Binding Affinity : Trimethoxy groups can engage in hydrogen bonding or π-stacking with aromatic residues in enzyme active sites .
  • Alter LogP Values : Increased hydrophilicity compared to the unsubstituted phenyl ring in the target compound.

b. Nitrophenethyl Derivatives
(R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide (Patent Office Journal) includes a chiral hydroxy group and nitro substituent. Key distinctions:

  • Stereochemical Complexity : The (R)-configuration is critical for bioactivity (e.g., Mirabegron synthesis), whereas the target compound lacks stereocenters .

Sulfamoyl-Containing Analogues

N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide () incorporates a sulfamoyl group and additional pyridine ring. This structure:

  • Expands Hydrogen-Bonding Capacity : The sulfamoyl group may improve solubility and target interactions.
  • Increases Molecular Weight : Higher complexity could reduce oral bioavailability compared to the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent(s) Yield (%) Key Properties/Applications References
Target Compound Phenylacetamide 6-methylpyridazin-3-ylaminoethyl N/A Pyridazine ring, potential kinase inhibition
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, phenyl 19 High metabolic stability, electron-withdrawing
N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide Phenylacetamide Piperidin-1-yl, tert-butyl 65–78 Flexible backbone, improved permeability
(R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide Hydroxyphenylacetamide Nitrophenethyl, chiral center High Mirabegron precursor, stereospecific
N-[2-(diethylamino)ethyl]-2-phenylacetamide Phenylacetamide Diethylaminoethyl N/A Tertiary amine, enhanced solubility

Research Findings and Implications

  • Pyridazine vs. Benzothiazole : Pyridazine derivatives may offer superior target selectivity due to their distinct electronic profiles, whereas benzothiazoles excel in metabolic stability .
  • Synthetic Optimization : Low yields in microwave-assisted benzothiazole synthesis (19%) highlight the need for improved routes for pyridazine analogues .
  • Functional Group Trade-offs: Methoxy/nitro groups enhance binding but may compromise bioavailability, whereas simpler structures (e.g., diethylaminoethyl) prioritize pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.